molecular formula C22H27BrN2O2 B2939012 1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106770-29-9

1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No. B2939012
CAS RN: 1106770-29-9
M. Wt: 431.374
InChI Key: LEZJJDXQGNISGV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2O2 and its molecular weight is 431.374. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is part of a broader class of compounds explored for their synthesis and potential antimicrobial activities. A study conducted by Demchenko et al. (2020) focuses on the synthesis of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, including 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their dehydrogenated analogues. These compounds were assessed for their in vitro antimicrobial activities, revealing promising results against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans among the synthesized derivatives (Demchenko et al., 2020).

Chemistry and Synthetic Applications

The chemical structure and synthetic pathways of compounds similar to 1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide offer insights into their versatility and potential applications in medicinal chemistry. Potikha, Turelyk, and Kovtunenko (2011) discuss the synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, showcasing the reactivity and transformations of γ-bromodypnones with imidazoles and other heterocycles, leading to various azolium salts and cyclic compounds depending on the conditions and substituents used (Potikha, Turelyk, & Kovtunenko, 2011).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O2.BrH/c1-2-26-20-14-12-19(13-15-20)23-17-22(25,18-9-5-3-6-10-18)24-16-8-4-7-11-21(23)24;/h3,5-6,9-10,12-15,25H,2,4,7-8,11,16-17H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZJJDXQGNISGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

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